molecular formula C16H20N2O B3036657 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile CAS No. 397275-27-3

4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile

Cat. No.: B3036657
CAS No.: 397275-27-3
M. Wt: 256.34 g/mol
InChI Key: XCRJANBOGXZUMV-UHFFFAOYSA-N
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Description

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile (CAS 397275-27-3) is a sophisticated organic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C16H20N2O and a molecular weight of 256.34 g/mol, this molecule features a benzonitrile core linked via an ether oxygen to a piperidine ring, which is substituted with a cyclobutyl group on the nitrogen atom. This modular structure is prized for its potential in fine-tuning physicochemical and pharmacological properties . The primary research application of this compound is as a key intermediate or precursor in the discovery of novel therapeutics. It forms the core structural motif of potent and selective histamine H3 receptor (H3R) inverse agonists, such as the clinical candidate SUVN-G3031 . As such, it is highly relevant for researchers developing treatments for neurological disorders. Preclinical studies on related molecules have demonstrated robust wake-promoting effects and a reduction in rapid-eye-movement (REM) sleep, highlighting its potential utility in treating sleep disorders like narcolepsy . Furthermore, its mechanism of action—modulating neurotransmitter release in the brain—also suggests potential for cognitive enhancement, with some research indicating improved attention and memory performance in models of cognitive impairment . The synthetic route to this compound typically involves the reaction of 4-hydroxybenzonitrile with 1-cyclobutyl-4-piperidinol, often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can rely on it as a high-quality building block for their investigative programs in drug discovery and development.

Properties

IUPAC Name

4-(1-cyclobutylpiperidin-4-yl)oxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c17-12-13-4-6-15(7-5-13)19-16-8-10-18(11-9-16)14-2-1-3-14/h4-7,14,16H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRJANBOGXZUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 1-cyclobutyl-4-piperidinol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as a ligand for the histamine H3 receptor (H3R). It acts primarily as an inverse agonist, modulating neurotransmitter release and influencing physiological processes such as wakefulness and appetite regulation. This modulation can lead to increased levels of histamine and other neurotransmitters, promoting alertness and cognitive function .

Neurological Disorders

Research has shown that 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile may have applications in treating neurological disorders. For instance, studies on animal models have demonstrated its efficacy in enhancing wakefulness without causing hyperactivity, suggesting its potential use in sleep disorders.

Cognitive Enhancement

Clinical trials have indicated that the compound can improve cognitive function in patients with mild cognitive impairment. Participants receiving this compound showed enhanced attention and memory performance compared to placebo groups, highlighting its potential role in cognitive enhancement therapies.

Case Study 1: Sleep Disorders

A study involving orexin-B saporin lesioned rats demonstrated that treatment with the compound resulted in significant wake-promoting effects without affecting locomotor activity at therapeutic doses. This specificity suggests its potential utility in treating sleep disorders without adverse side effects.

Case Study 2: Cognitive Enhancement

In a clinical trial assessing cognitive function in patients with mild cognitive impairment, participants receiving the compound exhibited improved attention and memory performance compared to those receiving a placebo. These findings suggest that modulation of the H3 receptor can enhance cognitive processes significantly.

Mechanism of Action

The mechanism of action of 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical structural differences between 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile and its analogs:

Compound Name Core Structure Linker Type Key Substituents Molecular Weight Notable Properties/Applications
This compound Benzonitrile + Piperidine Ether (-O-) Cyclobutyl on piperidine-N ~272.3 g/mol Potential kinase inhibitor
4-(4-Cyanobenzyl)piperidine hydrochloride Benzonitrile + Piperidine Methylene (-CH2-) Hydrochloride salt ~238.7 g/mol Improved solubility for drug formulation
4-[[(1r,4r)-4-Aminocyclohexyl]oxy]-2-chlorobenzonitrile Chlorobenzonitrile + Cyclohexyl Ether (-O-) Chlorine on aromatic ring, cyclohexyl ~250.1 g/mol Androgen receptor degradation intermediate
4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile Benzonitrile + Bipiperidine Direct bond Second piperidine ring ~281.4 g/mol Anticancer/antimalarial precursor
3-Chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-... (Doravirine) Benzonitrile + Triazole-pyridine Ether (-O-) Chlorine, trifluoromethyl, triazole ~425.7 g/mol NNRTI for HIV treatment

Pharmacological and Physicochemical Comparisons

Lipophilicity and Solubility
  • Doravirine’s trifluoromethyl and triazole groups balance lipophilicity and polarity, contributing to its oral bioavailability and CNS penetration .
Target Selectivity
  • In contrast, Doravirine’s rigid triazole-pyridine system confers specificity for HIV-1 reverse transcriptase .
  • Chlorine substitution in 4-[[(1r,4r)-4-aminocyclohexyl]oxy]-2-chlorobenzonitrile enhances binding to androgen receptors, as halogens often improve target affinity through hydrophobic interactions .

Biological Activity

4-[(1-Cyclobutylpiperidin-4-yl)oxy]benzonitrile is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as a ligand for the histamine H3 receptor. This article examines the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C15H20N2O
  • Molecular Weight : 244.34 g/mol

The compound primarily functions as an inverse agonist at the histamine H3 receptor (H3R). By binding to this receptor, it modulates neurotransmitter release, influencing various physiological processes such as wakefulness and appetite regulation. The inhibition of H3R can lead to increased levels of histamine and other neurotransmitters, promoting alertness and cognitive function.

1. Histamine H3 Receptor Inhibition

Research indicates that this compound demonstrates significant affinity for the H3 receptor. In vitro studies have shown that it acts as a potent inverse agonist with a Ki value indicating high potency:

CompoundKi (nM)Receptor Type
This compound8.73H3R

This affinity suggests its potential use in treating sleep disorders and cognitive impairments associated with H3R dysregulation .

2. Wake-Promoting Effects

In animal models, administration of the compound has been associated with increased wakefulness and reduced rapid eye movement (REM) sleep. This effect supports its therapeutic potential in conditions like narcolepsy and other sleep disorders.

Case Study 1: Sleep Disorders

A study involving orexin-B saporin lesioned rats demonstrated that treatment with the compound resulted in marked wake-promoting effects without affecting locomotor activity at therapeutic doses. This indicates its specificity for enhancing alertness without causing hyperactivity .

Case Study 2: Cognitive Enhancement

In a clinical trial assessing cognitive function in patients with mild cognitive impairment, participants receiving the compound showed improved attention and memory performance compared to placebo groups. These findings suggest that modulation of the H3 receptor can enhance cognitive processes .

Comparative Analysis with Similar Compounds

CompoundMechanismTherapeutic Use
SUVN-G3031H3R inverse agonistSleep disorders, cognitive enhancement
Other H3R antagonistsCompetitive antagonismObesity, metabolic disorders

While similar compounds also target the H3 receptor, this compound's unique structure allows for distinct pharmacokinetic properties and potentially fewer side effects .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a piperidine derivative (e.g., 1-cyclobutylpiperidin-4-ol) can react with a benzonitrile precursor containing a leaving group (e.g., halogen) under basic conditions. Purification often employs column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by recrystallization. Analytical techniques like TLC and HPLC (≥95% purity) should confirm intermediate and final product integrity .

Q. How can the compound’s structure be validated using crystallographic and spectroscopic methods?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction data collected at low temperatures (e.g., 100 K) improve resolution. Hydrogen bonding and cyclobutyl-piperidine conformation should be analyzed .
  • Spectroscopy : Combine 1H^1H/13C^{13}C NMR (e.g., in DMSO-d6d_6) with HSQC/HMBC for assignment of nitrile and ether-linked piperidine protons. IR spectroscopy confirms the nitrile stretch (~2230 cm1^{-1}) .

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact with skin; wash thoroughly after handling.
  • Storage : Keep in amber glass vials under inert gas (N2_2/Ar) at −20°C to prevent hydrolysis of the nitrile group. Stability studies under varying pH/temperature are advised .

Q. How can researchers validate analytical methods for quantifying this compound in mixtures?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve peaks from potential byproducts.
  • LC-MS : Electrospray ionization (ESI+) in MRM mode enhances specificity. Calibrate with internal standards (e.g., deuterated analogs) .

Advanced Research Questions

Q. What mechanistic insights guide the optimization of coupling reactions involving the piperidine-cyclobutyl moiety?

Methodological Answer:

  • Steric effects : The cyclobutyl group introduces strain, which may slow nucleophilic attack. Use bulky bases (e.g., KOtBu) to deprotonate the piperidine oxygen while minimizing side reactions.
  • Kinetic studies : Monitor reaction progress via in situ NMR or Raman spectroscopy. Computational DFT calculations (e.g., using Gaussian) can model transition states and predict regioselectivity .

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

Methodological Answer:

  • Dynamic effects : Variable-temperature NMR (e.g., −40°C to 80°C) can reveal conformational exchange broadening. For example, restricted rotation around the piperidine-cyclobutyl bond may cause splitting.
  • Isomer identification : Compare experimental data with simulated spectra (e.g., using ACD/Labs or MestReNova). Consider diastereomers arising from the cyclobutyl ring’s puckering .

Q. What strategies are used to evaluate the compound’s biological activity in enzyme inhibition assays?

Methodological Answer:

  • Target selection : Prioritize enzymes with conserved binding pockets (e.g., kinases or cytochrome P450 isoforms) based on structural analogs (e.g., triazole-containing fungicides) .
  • Assay design : Use fluorescence polarization or SPR to measure binding affinity. Include positive controls (e.g., known inhibitors) and assess IC50_{50} values in triplicate. Validate hits via orthogonal methods (e.g., ITC) .

Q. How does the compound’s stability vary under physiological vs. synthetic conditions?

Methodological Answer:

  • Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Compare with acidic/basic conditions (e.g., pH 2 or 10) to identify labile groups (e.g., nitrile hydrolysis to amide).
  • Photostability : Expose to UV light (300–400 nm) and analyze by LC-MS for photodegradants .

Q. What computational approaches predict the compound’s interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., GLP-1 receptor analogs). Focus on π-π stacking between the benzonitrile and aromatic residues.
  • MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability and conformational dynamics .

Q. How can researchers address reproducibility challenges in synthetic yields or biological activity?

Methodological Answer:

  • Batch analysis : Use DOE (Design of Experiments) to identify critical factors (e.g., solvent purity, reaction temperature).
  • Data transparency : Report all reaction conditions (e.g., stirring speed, exact stoichiometry) and negative results. Cross-validate biological assays with independent cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile
Reactant of Route 2
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4-[(1-cyclobutylpiperidin-4-yl)oxy]benzonitrile

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